Ferulamide

Vue d'ensemble

Description

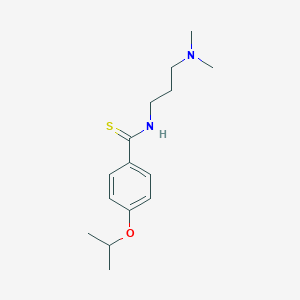

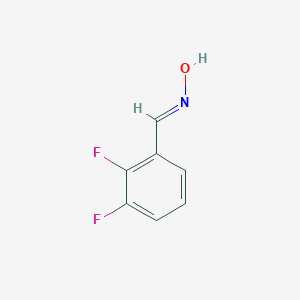

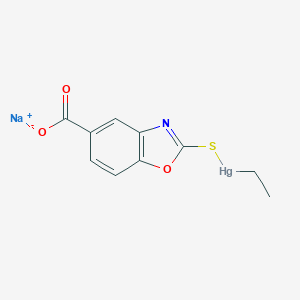

Ferulamide is a Ferulic acid derivative . It is isolated from Portulaca oleracea L. and has anticholinesterase activities .

Synthesis Analysis

The synthesis of amides, such as Ferulamide, is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry . A series of Schiff’s base derivatives was rationally designed, synthesized, and evaluated as multi-function agents for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis

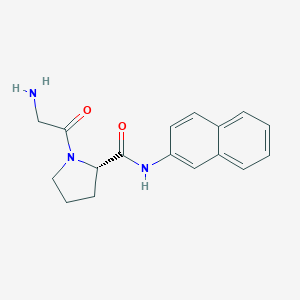

Ferulamide has a molecular formula of C10H11NO3 . Its average mass is 193.199 Da and its monoisotopic mass is 193.073898 Da .Chemical Reactions Analysis

The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry . Amide groups are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .Physical And Chemical Properties Analysis

Ferulamide has a molecular formula of C10H11NO3 . Its average mass is 193.199 Da and its monoisotopic mass is 193.073898 Da .Applications De Recherche Scientifique

Apoptosis and Cell Cycle Arrest in Cancer Cells

Ferulamide derivatives, such as (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8), have been studied for their effects on cancer cells. In a study on HL-60 cells, a type of cancer cell, it was observed that compound 8 induced apoptosis (programmed cell death) and arrested cell growth in the G2/M-phase of the cell cycle. This suggests potential applications of ferulamide derivatives in cancer treatment (Chun-jen Chen et al., 2007).

Anti-platelet Activity

Ferulamide derivatives have shown potential as anti-platelet agents. Some derivatives inhibited arachidonic acid-induced platelet aggregation, indicating their potential use in preventing blood clots (Y. Lai et al., 2002).

Adiponectin Induction and Metabolic Syndrome Treatment

Ferulamides, specifically with an aromatic ring in the N-substituent, have been effective in inducing adiponectin in mouse and human preadipocytes. This is significant for treating metabolic syndromes as adiponectin plays a crucial role in preventing such conditions. The study suggests ferulamides could be lead compounds in developing treatments for metabolic syndromes (Y. Yamazaki et al., 2008).

Antioxidant Properties and Applications

Ferulic acid, a component of ferulamide, is known for its antioxidant properties. It finds applications in the food and cosmetic industries and has demonstrated a range of physiological functions like antimicrobial, anti-inflammatory, and anticancer activities (S. Ou & K. Kwok, 2004).

Enzymatic Recovery from Biomass

A study explored the recovery of ferulic acid from biomass using enzymes produced by Neosartorya spinosa NRRL185. This process could be useful for natural vanillin synthesis, given ferulic acid's role as a precursor in vanillin production (Hyun‐dong Shin et al., 2006).

Anti-Inflammatory Effects in Acute Gouty Arthritis Model

Ferulic acid was found to have anti-inflammatory effects in a study involving rats with monosodium urate crystal-induced inflammation, serving as a model for acute gouty arthritis. This suggests potential applications in treating inflammatory conditions (Hari Madhuri Doss et al., 2016).

Safety And Hazards

Orientations Futures

Ferulamide and its derivatives have been isolated from a vast number of plant species and have a variety of biological activities . Therefore, the combination of these two topics is an exciting and interesting field of research that holds a lot of promise in the future of synthetic chemistry .

Relevant Papers

- "Design, synthesis and biological evaluation of Schiff’s base derivatives as multifunctional agents for the treatment of Alzheimer’s disease"

- "The preparation and applications of amides using electrosynthesis"

- "Design, synthesis, and evaluation of novel O-alkyl ferulamide derivatives as multifunctional ligands for treating Alzheimer’s disease"

Propriétés

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAJJKZSQWOLIP-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031242 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferulamide | |

CAS RN |

19272-90-3 | |

| Record name | Cinnamamide, 4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)